N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide side chain at position 3. The 3,4-dimethylphenyl moiety on the acetamide distinguishes it from analogs, while the ethoxy substituent influences lipophilicity and metabolic stability . Structural modifications, such as alkoxy group variations (e.g., methoxy vs. ethoxy) and heterocyclic core changes, significantly alter physicochemical and biological properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-20-9-6-18(7-10-20)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFUGIZKYAXISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H25N3O3S. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The compound's structural features suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and Aurora-A kinase .
- Antimicrobial Properties : Some studies report that related compounds demonstrate significant antimicrobial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties, which may contribute to their therapeutic potential in inflammatory diseases .
The mechanisms through which this compound exerts its effects may involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
- DNA Interaction : Some pyrazole derivatives interact with DNA, leading to disruption of replication and transcription processes.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and immune responses.
Antitumor Activity
A study evaluated the antitumor effects of various pyrazole derivatives on different cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. This suggests promising potential for further development as anticancer agents.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of pyrazole were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant bacteriostatic activity with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth at low concentrations.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrazine Cores
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Shares the pyrazolo[1,5-a]pyrazine core but substitutes the 4-ethoxyphenyl group with 3,4-dimethoxyphenyl. The dihydrobenzodioxin group on the acetamide increases molecular weight (MW) compared to the 3,4-dimethylphenyl group in the main compound.
- N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (): Differs only in the alkoxy substituent (methoxy vs. ethoxy). Ethoxy increases lipophilicity (logP ~1.5 vs.
Pyrazolo[3,4-d]pyrimidine Derivatives
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide ():
- N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide (): Substitutes the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine.
Substituent Effects on Bioactivity
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl: Ethoxy’s longer alkyl chain improves lipid solubility, as seen in , where a 4-ethoxyphenyl group in thiazolidinone derivatives exhibited tautomerism (1:1 ratio of imino and amino forms), influencing receptor binding .
Comparative Data Table
*Calculated based on structural data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
